3,9-Perylenedicarboxylic acid

Description

BenchChem offers high-quality 3,9-Perylenedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Perylenedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

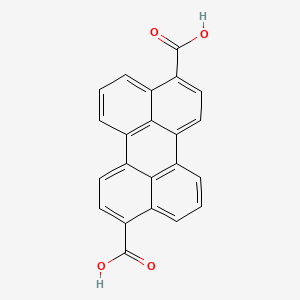

Structure

3D Structure

Properties

IUPAC Name |

perylene-3,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPOODQJUWAHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213016 | |

| Record name | 3,9-Perylenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6364-19-8 | |

| Record name | 3,9-Perylenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Perylenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Perylenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-perylenedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,9-Perylenedicarboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,9-Perylenedicarboxylic Acid

Abstract

3,9-Perylenedicarboxylic acid (PDA) is a pivotal polycyclic aromatic hydrocarbon that serves as a fundamental building block in the synthesis of high-performance materials. Its rigid, planar perylene core imparts exceptional thermal stability and unique optoelectronic properties, which are further tunable through its carboxylic acid functionalities. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,9-Perylenedicarboxylic acid, intended for researchers, chemists, and materials scientists. We delve into its structural and electronic characteristics, solubility profile, spectroscopic behavior, and electrochemical properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis, purification, and characterization, aiming to equip researchers with the practical knowledge required to effectively utilize this versatile intermediate in the development of next-generation organic electronics, high-performance pigments, and advanced functional materials.

Perylene and its derivatives represent a premier class of organic materials, renowned for their robust chemical, thermal, and photochemical stability. Among these, 3,9-Perylenedicarboxylic acid stands out as a critical intermediate. Its structure combines the large, electron-rich perylene aromatic system with two carboxylic acid groups positioned at the 3 and 9 positions. This strategic placement allows for a wide range of chemical modifications, most notably esterification and amidation, to produce a vast library of functional molecules.[1]

The derivatives of 3,9-Perylenedicarboxylic acid are integral to the development of:

-

Organic Electronics: Including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the perylene core acts as a high-mobility semiconductor.[2]

-

High-Performance Pigments: Yielding materials with exceptional lightfastness and vibrant colors, such as the well-known "Solvent Green 5" (diisobutyl perylene-3,9-dicarboxylate).[1][3]

-

Fluorescent Probes and Sensors: Leveraging the high fluorescence quantum yield of the perylene core for applications in advanced imaging and diagnostics.

Understanding the fundamental physicochemical properties of the parent dicarboxylic acid is therefore paramount for designing and synthesizing new materials with tailored functionalities.

Molecular and Structural Properties

The defining feature of 3,9-Perylenedicarboxylic acid is its large, planar polycyclic aromatic hydrocarbon (PAH) core, which dictates its electronic and photophysical behavior.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₂O₄ | [4] |

| Molecular Weight | 340.33 g/mol | [4] |

| CAS Number | 6364-19-8 | [4] |

| Appearance | Dark-colored powder | [1] |

| Predicted Density | 1.538 g/cm³ | N/A |

| Predicted pKa | ~3.03 | N/A |

Chemical Structure Diagram

The chemical structure, consisting of the perylene core with carboxylic acid groups at the 3 and 9 positions, is depicted below.

Caption: 2D structure of 3,9-Perylenedicarboxylic acid.

Physicochemical Characterization

Solubility Profile

The solubility of 3,9-Perylenedicarboxylic acid is governed by a balance between its large, nonpolar aromatic core and its two polar carboxylic acid groups.

-

General Behavior: It exhibits poor solubility in water and nonpolar organic solvents like hexane and toluene due to the dominance of the large aromatic surface area.

-

Polar Aprotic Solvents: It shows limited to moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), particularly upon heating. These solvents can effectively solvate the carboxylic acid groups.

-

Aqueous Base: The molecule is readily soluble in aqueous basic solutions (e.g., NaOH, KOH, Na₂CO₃). The deprotonation of the carboxylic acid groups to form carboxylate salts dramatically increases polarity and facilitates dissolution in water.[5] This property is crucial for purification and certain reaction conditions.

Expert Insight: The poor solubility in common organic solvents is a significant challenge in its application. For synthetic modifications, it is often converted to a more soluble ester derivative or reacted as a suspension in a high-boiling-point solvent.

Thermal Properties

The perylene backbone confers exceptional thermal stability.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature.[6] For 3,9-Perylenedicarboxylic acid, one would expect to see high thermal stability, with decomposition likely occurring above 400 °C. The initial mass loss event would correspond to decarboxylation.

-

Differential Scanning Calorimetry (DSC): DSC can identify phase transitions such as melting, crystallization, and glass transitions.[7] Due to its rigid structure and strong intermolecular hydrogen bonding between carboxylic acid groups, 3,9-Perylenedicarboxylic acid has a very high melting point and typically decomposes before melting under atmospheric pressure.

Spectroscopic and Electrochemical Analysis

UV-Visible Absorption and Fluorescence Spectroscopy

The optical properties are dominated by the π-conjugated system of the perylene core.

-

UV-Vis Absorption: In a suitable organic solvent, the absorption spectrum is expected to show a characteristic, well-resolved vibronic structure in the blue-green region of the visible spectrum (~400-470 nm).[8][9] This arises from the S₀ → S₁ (π-π*) electronic transition, with the fine structure corresponding to different vibrational energy levels. The carboxylic acid groups act as weak electron-withdrawing groups and are expected to cause a slight red-shift compared to unsubstituted perylene.[10]

-

Fluorescence Emission: Upon excitation into its absorption bands, 3,9-Perylenedicarboxylic acid is expected to exhibit strong fluorescence with a characteristic emission spectrum that is a near mirror image of its absorption spectrum.[10] The emission is typically in the green-yellow region of the spectrum. The high fluorescence quantum yield is a hallmark of the perylene chromophore.

Experimental Protocol: Spectroscopic Characterization

This protocol outlines the standard procedure for acquiring UV-Vis absorption and fluorescence spectra.

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of 3,9-Perylenedicarboxylic acid in a suitable spectroscopic-grade solvent (e.g., DMSO or DMF). Ensure complete dissolution, using sonication if necessary.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorption spectrum from approximately 300 nm to 600 nm.

-

Identify the absorption maxima (λ_max).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at one of its absorption maxima (e.g., ~430 nm).

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.

-

Identify the emission maxima (λ_em).

-

Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of 3,9-Perylenedicarboxylic acid and estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11]

-

Redox Properties: The extended π-system of the perylene core allows it to readily accept and donate electrons. The molecule is expected to undergo two reversible one-electron reductions and at least one reversible one-electron oxidation.[12] The carboxylic acid groups are electron-withdrawing and will shift the reduction potentials to be less negative (easier to reduce) and the oxidation potential to be more positive (harder to oxidize) compared to unsubstituted perylene.

-

HOMO/LUMO Estimation: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) waves can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).[11]

Synthesis and Purification

A reliable and scalable synthesis is crucial for the widespread use of 3,9-Perylenedicarboxylic acid. One common and effective method involves the oxidative hydrolysis of the commercially available 3,4,9,10-Perylenetetracarboxylic dianhydride.

Synthesis Workflow Diagram

Caption: Workflow for synthesis from 3,4,9,10-Perylenetetracarboxylic dianhydride.

Experimental Protocol: Synthesis from PTCDA

This protocol is adapted from established literature procedures.

Materials:

-

3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

10% Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

High-pressure autoclave reactor

Procedure:

-

Reactant Preparation: In a beaker, dissolve 40 g of potassium hydroxide in 200 mL of deionized water. To this solution, add 40 g of 3,4,9,10-Perylenetetracarboxylic dianhydride. Stir thoroughly to create a slurry and heat to 90 °C.

-

Reaction: Transfer the hot reaction mixture into a stainless-steel autoclave. Seal the reactor.

-

Heating Cycle: Slowly heat the autoclave to 200 °C over approximately 3 hours. The internal pressure will rise. Maintain the reaction at 200 °C for 20 hours.

-

Work-up:

-

Allow the autoclave to cool completely to room temperature.

-

Carefully transfer the reaction solution to a large beaker.

-

While stirring, slowly add 10% HCl solution to adjust the pH to between 8 and 9.

-

Filter the solution to remove any unreacted starting material or insoluble byproducts.

-

Collect the filtrate and continue to slowly add 10% HCl solution with vigorous stirring until the pH reaches 2-3. A large amount of dark-colored solid will precipitate.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake twice with 200 mL portions of saturated NaCl solution. This helps to remove residual HCl and inorganic salts.

-

Dry the filter cake thoroughly in a vacuum oven to yield the final 3,9-Perylenedicarboxylic acid product.

-

Trustworthiness and Causality: The use of a strong base (KOH) at high temperature and pressure facilitates the oxidative decarboxylation of the anhydride at the 4 and 10 positions, while the 3 and 9 positions remain as carboxylic acids. The two-step pH adjustment is a critical purification step: at pH 8-9, the desired dicarboxylate product is soluble while less acidic impurities may not be. Subsequent acidification to pH 2-3 protonates the carboxylate groups, causing the pure product to precipitate out of the solution.

Conclusion

3,9-Perylenedicarboxylic acid is a high-value chemical intermediate whose robust physicochemical properties make it an indispensable platform for materials innovation. Its exceptional thermal stability, strong fluorescence, and versatile redox chemistry, all stemming from its perylene core, provide a rich foundation for development. While its low solubility in common solvents presents a handling challenge, this can be overcome through conversion to derivatives or by leveraging its solubility in aqueous base. The detailed synthetic and characterization protocols provided herein offer a practical framework for researchers to harness the full potential of this remarkable molecule in creating the next generation of advanced organic materials.

References

- Henan Wanliu Biological Technology Co., Ltd.; Yang Weixiao; Hou Yansheng. CN108864153A, 2018. ()

-

Kapturkiewicz, A., & Galan, A. (n.d.). Electrochemistry, Spectroscopy and Electrogenerated Chemiluminescence of Perylene, Terrylene, and Quaterrylene Diimides. University of Groningen. ([Link])

-

Kwakernaak, M. C., et al. (2022). Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. RSC Advances, 12(6), 3361-3370. ([Link])

- CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof.

-

Sciencemadness Discussion Board. (2017). Synthesis of diisobutyl 3,9 perylenedicarboxylate. ([Link])

-

ResearchGate. (n.d.). (a) Normalized UV-vis absorption spectra and (b) fluorescence spectra... [Image]. ([Link])

-

ResearchGate. (n.d.). 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. ([Link])

-

Fröberg, L. (n.d.). Thermal Analysis TGA / DTA. [Slides]. ([Link])

-

UVicSpace. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. ([Link])

-

Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). ([Link])

-

SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. ([Link])

-

Scribd. (n.d.). Thermal Analysis. ([Link])

-

Oregon Medical Laser Center. (n.d.). Perylene. ([Link])

-

ResearchGate. (n.d.). Attenuated Total Reflection (ATR)-Infrared Spectroscopy of Perylene 3,4,9,10 Tetracarboxylic Dianhydride Ultra Thin Film on Silicon Substrate. ([Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80718, 3,9-Perylenedicarboxylic acid. ([Link])

-

Oltean, M., et al. (2012). Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 703-710. ([Link])

-

ACS Publications. (n.d.). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. ([Link])

-

ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. ([Link])

-

National Center for Biotechnology Information. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. ([Link])

-

ResearchGate. (n.d.). The cyclic voltammograms of 1a (green line) and 2a (blue line) measured... [Image]. ([Link])

-

University of Calgary. (2023). Solubility of Organic Compounds. ([Link])

-

Jones, B. A., et al. (2011). Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. The Journal of Organic Chemistry, 76(8), 2386-2407. ([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]

- 3. 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. omlc.org [omlc.org]

- 9. ossila.com [ossila.com]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,9-perylenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3,9-Perylenedicarboxylic Acid: Structure, Synthesis, and Applications

Abstract

Perylene and its derivatives represent a cornerstone class of polycyclic aromatic hydrocarbons, prized for their exceptional thermal, chemical, and photostability. Initially developed as robust industrial pigments, their unique photophysical properties—including high absorption coefficients and near-unity fluorescence quantum yields—have propelled them to the forefront of materials science and advanced biomedical research. This guide provides a detailed technical overview of a key derivative, 3,9-Perylenedicarboxylic acid (PDCA). We will explore its precise molecular structure and IUPAC nomenclature, delineate established synthetic pathways, and present a comprehensive analysis of its physicochemical properties. Furthermore, this document provides a field-proven, step-by-step protocol for its conversion into a highly fluorescent diester, diisobutyl perylene-3,9-dicarboxylate, a critical intermediate for developing advanced fluorescent probes, sensors, and materials for drug development and diagnostic applications.

Molecular Structure and IUPAC Nomenclature

The foundational step in leveraging any chemical entity is a precise understanding of its structure and formal naming conventions. 3,9-Perylenedicarboxylic acid is built upon the perylene core, a planar, polycyclic aromatic hydrocarbon consisting of five fused benzene rings.

IUPAC Name: The formal IUPAC name for this compound is perylene-3,9-dicarboxylic acid [1].

Chemical Identifiers:

The numbering of the perylene core is standardized by IUPAC, starting from one of the carbons immediately following a fusion point and proceeding around the periphery. In this derivative, two carboxylic acid (-COOH) groups are substituted at the 3 and 9 positions. These positions are located on opposite sides of the molecule's long axis, contributing to a high degree of symmetry. This substitution pattern is critical as it dictates the molecule's electronic properties and its potential for forming linear, self-assembling structures or polymers.

Below is a diagram illustrating the molecular structure with the correct IUPAC numbering.

Caption: Molecular structure of perylene-3,9-dicarboxylic acid with IUPAC numbering.

Synthesis and Purification Strategies

The synthesis of 3,9-Perylenedicarboxylic acid is non-trivial and generally proceeds through multi-step pathways starting from either perylene or a more complex perylene derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Two primary synthetic routes have been established in the literature:

-

Friedel-Crafts Acylation of Perylene: This is a classic electrophilic aromatic substitution approach. Perylene is first di-acylated using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to selectively install acetyl groups at the 3 and 9 positions, yielding 3,9-diacetylperylene.[2] This intermediate is then subjected to a strong oxidizing agent, such as sodium hypochlorite (in a haloform-type reaction), to convert the methyl ketone groups into carboxylic acids.[2]

-

Decarboxylation of Perylenetetracarboxylic Dianhydride: A more specialized route involves the partial decarboxylation of the commercially available 3,4,9,10-Perylenetetracarboxylic dianhydride. This reaction is typically performed under harsh conditions, such as high temperature in an autoclave with a strong base like potassium hydroxide, to selectively remove the carboxyl groups at the 4 and 10 positions.

The Friedel-Crafts pathway is often preferred for laboratory-scale synthesis due to its more manageable conditions.

Sources

Introduction: The Molecular Portrait of 3,9-Perylenedicarboxylic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,9-Perylenedicarboxylic Acid

Perylene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their exceptional photophysical properties, thermal stability, and robust chemical nature.[1] Among these, 3,9-Perylenedicarboxylic acid (C₂₂H₁₂O₄, CAS: 6364-19-8) emerges as a molecule of significant interest.[2] Its rigid, planar perylene core provides a large π-conjugated system, while the carboxylic acid groups at the 3 and 9 positions offer reactive handles for further chemical modification, such as esterification or amidation, and influence its solubility and intermolecular interactions.

The precise structural elucidation and purity assessment of such molecules are paramount for their application in materials science, organic electronics, and drug development. Spectroscopic analysis provides an indispensable, non-destructive toolkit for achieving this. This guide offers a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data for 3,9-Perylenedicarboxylic acid. By grounding our analysis in the fundamental principles of spectroscopy and drawing comparisons with related structures, we will construct a detailed "spectral fingerprint" for this compound, providing researchers with a robust framework for its identification and characterization.

Part 1: A Unified Approach to Spectroscopic Characterization

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. For a molecule like 3,9-Perylenedicarboxylic acid, a logical workflow ensures that each spectroscopic technique provides complementary information, leading to an unambiguous structural assignment.

Experimental Workflow: From Sample to Structure

The process begins with meticulous sample preparation, a critical step given that perylene derivatives are often characterized by low solubility.[1] A suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) must be chosen for NMR analysis, while IR may be conducted on a solid sample (KBr pellet or ATR) and UV-Vis requires a dilute solution in a UV-transparent solvent (e.g., DMSO, DMF, THF).

Caption: General workflow for the spectroscopic characterization of 3,9-Perylenedicarboxylic acid.

Part 2: Infrared (IR) Spectroscopy: Identifying the Functional Framework

Infrared spectroscopy probes the vibrational modes of molecules, making it exceptionally powerful for identifying functional groups. The IR spectrum of 3,9-Perylenedicarboxylic acid is expected to be dominated by features arising from the carboxylic acid moieties and the aromatic perylene core.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid, dry 3,9-Perylenedicarboxylic acid powder is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Expected IR Absorption Data

The spectrum can be understood by dissecting the molecule into its constituent parts: the carboxylic acid groups and the aromatic backbone. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the position and shape of the O-H and C=O stretching bands.[3]

| Frequency Range (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale & References |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | The broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[3][4][5] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium, sharp | Associated with the sp² C-H bonds of the perylene core. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp | Conjugation with the aromatic ring and hydrogen bonding typically place this absorption around 1710-1680 cm⁻¹.[4][5] |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium to strong, multiple bands | Characteristic skeletal vibrations of the polycyclic aromatic framework. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium, broad | Coupled with O-H in-plane bending. |

| 950 - 910 | O-H bend (Out-of-plane) | Broad, medium | Another characteristic band for dimeric carboxylic acids.[3] |

| 850 - 750 | C-H bend (Out-of-plane) | Strong | The specific pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |

Part 3: UV-Visible Spectroscopy: Probing the π-Conjugated Core

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For 3,9-Perylenedicarboxylic acid, the spectrum is expected to be dominated by intense absorptions corresponding to π→π* transitions within the extensive conjugated system of the perylene core.[6][7] The appearance of these spectra is often characterized by fine vibronic structure.

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., DMSO, THF).

-

Sample Preparation: Prepare a stock solution of known concentration. Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference. The sample cuvette is placed in the sample beam path, and the spectrum is recorded, typically from 800 nm down to 250 nm.

Expected UV-Vis Absorption Data

The perylene chromophore typically displays several strong absorption bands in the visible and near-UV regions.[8] The longest wavelength absorption (λ_max) corresponds to the HOMO→LUMO transition (S₀→S₁).

| Wavelength Range (nm) | Transition | Expected Appearance | Rationale & References |

| 450 - 550 | S₀ → S₁ (π→π) | Strong, with vibronic fine structure | This is the characteristic, lowest-energy absorption band for the perylene core, responsible for its color. The exact position can be influenced by substituents and solvent.[9][10] |

| 350 - 450 | S₀ → S₂ (π→π) | Very strong | Higher energy electronic transitions within the extensive π-system.[7][8] |

| < 350 | Higher Energy π→π* | Multiple strong bands | Transitions to higher excited states (S₀→Sₙ) are expected at shorter wavelengths.[11] |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, a complete structural picture can be assembled.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of 3,9-Perylenedicarboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C and its longer relaxation times, many more scans are required (several hours of acquisition time may be necessary). A larger pulse angle (~90°) and a longer relaxation delay (5-10 s) or the use of a relaxation agent may be employed to ensure quantitative accuracy for quaternary carbons, though this is often not necessary for simple identification.

¹H NMR Analysis

The structure of 3,9-Perylenedicarboxylic acid possesses a C₂ axis of symmetry, which simplifies the proton NMR spectrum by making several proton environments chemically equivalent. We expect a total of 6 unique signals: 5 from the aromatic protons and one from the two equivalent carboxylic acid protons.

Caption: Unique proton environments in 3,9-Perylenedicarboxylic acid due to molecular symmetry.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Expected Coupling (J, Hz) | Integration | Rationale & References |

| -COOH | > 12.0 | broad singlet | - | 2H | Carboxylic acid protons are highly deshielded and their signal is often broad due to hydrogen bonding and exchange.[4][5][12] |

| H4, H10 | 8.5 - 8.8 | doublet | ³J ≈ 7-8 Hz | 2H | These protons are adjacent to the electron-withdrawing carboxylic acid groups, leading to significant deshielding. They are coupled only to H5/H11. |

| H2, H8 | 8.2 - 8.5 | doublet | ³J ≈ 7-8 Hz | 2H | Protons in the "bay region" of PAHs are typically deshielded. Coupled to H1/H7. |

| H1, H7 | 8.0 - 8.3 | doublet of doublets | ³J ≈ 7-8 Hz, ³J ≈ 7-8 Hz | 2H | Coupled to both H2/H8 and H12/H6. |

| H6, H12 | 7.8 - 8.1 | doublet | ³J ≈ 7-8 Hz | 2H | Coupled to H1/H7. |

| H5, H11 | 7.6 - 7.9 | doublet | ³J ≈ 7-8 Hz | 2H | Coupled to H4/H10. Expected to be the most upfield of the aromatic signals. |

¹³C NMR Analysis

The symmetry of the molecule also reduces the number of expected carbon signals. We anticipate 11 unique signals in the proton-decoupled ¹³C NMR spectrum: one for the carboxyl carbon and ten for the aromatic carbons (6 protonated, 4 quaternary).

Expected ¹³C NMR Data (in DMSO-d₆)

| Predicted δ (ppm) | Carbon Type | Rationale & References |

| 165 - 175 | C=O | The carboxylic acid carbon is the most deshielded carbon in the molecule.[5][13][14] |

| 135 - 120 | Aromatic C-H & C-q | The sp² carbons of the perylene core resonate in this typical aromatic region. Specific assignments are challenging without 2D NMR data (HSQC/HMBC), but quaternary carbons (those at ring junctions or bearing the -COOH group) are expected to be weaker and generally appear between 128-135 ppm, while protonated carbons will appear between 120-130 ppm.[13][15] |

Conclusion: An Integrated Spectroscopic Signature

The true power of spectroscopic characterization lies in the integration of all data points. The IR spectrum confirms the presence of the critical carboxylic acid functional groups. The UV-Vis spectrum verifies the integrity of the large, conjugated perylene chromophore. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the molecular skeleton, confirming the substitution pattern and overall structure. Together, these techniques provide a self-validating system, offering researchers and drug development professionals a high degree of confidence in the identity and purity of 3,9-Perylenedicarboxylic acid.

References

-

Bouwman, J., et al. (2011). Photochemistry of polycyclic aromatic hydrocarbons in cosmic water ice - II. Near UV/VIS spectroscopy and ionization rates. Astronomy & Astrophysics, 525, A93. Available at: [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Li, Y., et al. (2006). Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application. Journal of Materials Chemistry, 16(11), 1064-1071. Available at: [Link]

-

Ciajolo, A., et al. (2010). Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra. Chemical Engineering Transactions, 22, 235-240. Available at: [Link]

-

Malloci, G., et al. (2021). Theoretical studies of the absorption spectra of polycyclic aromatic hydrocarbons. Theoretical Chemistry Accounts, 140(1), 1-13. Available at: [Link]

-

Schmidt, R., et al. (2017). Substituent-dependent absorption and fluorescence properties of perylene bisimide radical anions and dianions. Materials Horizons, 4(4), 643-650. Available at: [Link]

-

Gvishi, R., et al. (2001). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF HIGHLY PURE PERYLENE FLUORESCENT DYES. R Discovery. Available at: [Link]

-

Clar, E. (1950). The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. Chemical Reviews, 47(2), 167-217. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Cheshkov, V. M., et al. (2016). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 83(4), 594-600. Available at: [Link]

-

ResearchGate. (n.d.). Near-infrared reflective properties of perylene derivatives. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Spectroscopic investigation of acenes and perylene dyes in the triplet-excited state. Retrieved from [Link]

-

Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21677–21686. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80718, 3,9-Perylenedicarboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). 3,9-Perylenedicarboxylic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Photochemistry of polycyclic aromatic hydrocarbons in cosmic water ice - II. Near UV/VIS spectroscopy and ionization rates | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Substituent-dependent absorption and fluorescence properties of perylene bisimide radical anions and dianions - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 11. aidic.it [aidic.it]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3,9-Perylenedicarboxylic Acid in Organic Solvents

Abstract

3,9-Perylenedicarboxylic acid is a key intermediate in the synthesis of high-performance pigments and functional materials, most notably C.I. Solvent Green 5.[1][2] Its utility, however, is often hampered by its challenging solubility profile. This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of 3,9-perylenedicarboxylic acid. We will delve into its theoretical solubility based on physicochemical properties, explore practical factors influencing its dissolution, and present strategies for its effective solubilization. This document includes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to optimize their processes and synthetic routes.

Introduction: The Challenge of a Bifunctional Molecule

Perylene-based molecules are renowned for their robust, planar polycyclic aromatic hydrocarbon (PAH) core, which imparts exceptional thermal stability and unique photophysical properties.[1] However, this large, rigid structure also leads to strong intermolecular π-π stacking and high lattice energies, resulting in notoriously poor solubility in common organic solvents.[3][4]

3,9-Perylenedicarboxylic acid (PDCA) presents a classic chemical dichotomy. While its perylene backbone is profoundly hydrophobic, the two carboxylic acid groups introduced at the 3 and 9 positions are polar and hydrophilic. This dual nature dictates a complex and often frustrating solubility behavior that is highly dependent on the solvent system employed. Understanding and overcoming this solubility barrier is critical for researchers working on synthesis, purification, and application of PDCA and its derivatives.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is fundamentally rooted in its structure and resulting physical properties. The key parameters for 3,9-PDCA are summarized below.

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₂₂H₁₂O₄ | - | [5][6] |

| Molecular Weight | 340.33 g/mol | Influences mass-based solubility measurements. | [5][6] |

| Predicted pKa | 3.03 ± 0.30 | Indicates acidic nature. The molecule is neutral and less soluble at low pH but will deprotonate to form a highly polar, more soluble dianion in basic conditions (pH > pKa). | [5] |

| Predicted XLogP3 | 4.8 | A high LogP value indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, dominated by the large aromatic core. | [5][6] |

| Hydrogen Bond Donor Count | 2 | The two -COOH groups can donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO). | [5] |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [5] |

The core challenge is evident: a high XLogP3 value predicts poor solubility in polar solvents like water, while the presence of hydrogen-bonding carboxylic acid groups suggests poor solubility in purely non-polar solvents like hexanes. This necessitates a careful selection of solvents that can effectively interact with both moieties of the molecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]

- 3. Buy Perylene 3,4-dicarboxylic mono anhydride [smolecule.com]

- 4. scispace.com [scispace.com]

- 5. 3,9-Perylenedicarboxylic acid|lookchem [lookchem.com]

- 6. 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal stability and degradation of 3,9-Perylenedicarboxylic acid

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,9-Perylenedicarboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Imperative of Thermal Characterization

In the landscape of advanced materials, particularly in the development of organic electronics, high-performance pigments, and novel pharmaceuticals, the robustness of molecular building blocks is paramount. 3,9-Perylenedicarboxylic acid, a key intermediate derived from the highly conjugated perylene core, offers significant potential in applications such as Organic Light-Emitting Diodes (OLEDs) and advanced chemical synthesis due to its inherent fluorescent and semiconducting properties.[1] However, its utility is inextricably linked to its thermal stability. The processing conditions involved in device fabrication and chemical synthesis often expose materials to elevated temperatures, making a thorough understanding of their thermal behavior not just advantageous, but essential.

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 3,9-Perylenedicarboxylic acid. We will move beyond a simple recitation of data to explore the causality behind its thermal properties, the analytical methodologies used to characterize them, and the plausible chemical pathways through which degradation occurs. This document is intended for researchers, materials scientists, and drug development professionals who require a deep, actionable understanding of this critical chemical intermediate.

Molecular Profile and Physicochemical Properties

3,9-Perylenedicarboxylic acid (CAS: 6364-19-8) is a derivative of perylene, a polycyclic aromatic hydrocarbon (PAH).[2] Its structure is characterized by a planar, rigid perylene core with two carboxylic acid functional groups positioned at the 3 and 9 locations. This specific substitution pattern influences its solubility, electronic properties, and, critically, its thermal behavior.

The large, aromatic perylene core imparts significant intrinsic thermal stability due to the high energy of its delocalized π-electron system.[3] Conversely, the carboxylic acid groups represent potential sites for thermal decomposition, primarily through decarboxylation.

Table 1: Physicochemical Properties of 3,9-Perylenedicarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₂O₄ | [2][4] |

| Molar Mass | 340.33 g/mol | [2][4] |

| Appearance | Brown to dark brown solid | [4] |

| Predicted Boiling Point | 694.3 ± 28.0 °C | [5][6] |

| Predicted Density | 1.538 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 3.03 ± 0.30 | [4][5] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][5][6] |

Core Methodologies for Thermal Analysis

To rigorously assess the thermal stability of a compound like 3,9-Perylenedicarboxylic acid, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information, painting a complete picture of how the material responds to heat.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA is the cornerstone of stability assessment. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For 3,9-Perylenedicarboxylic acid, its utility lies in its ability to precisely identify the onset temperature of decomposition and quantify the mass loss associated with specific degradation events. The choice of atmosphere (inert vs. oxidative) is critical; an inert nitrogen atmosphere allows for the study of inherent thermal degradation, while an air or oxygen atmosphere reveals susceptibility to oxidative decomposition.

Perylene derivatives are known for their excellent thermal stability, often showing no significant weight loss until well after 300°C.[3] The initial mass loss for 3,9-Perylenedicarboxylic acid is anticipated to correspond to the decarboxylation of its two acid groups, followed by the degradation of the perylene core at much higher temperatures.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] It is exceptionally sensitive to physical and chemical changes that involve an exchange of heat, such as melting, crystallization, and decomposition.[8] For polycyclic aromatic hydrocarbons, DSC is a well-established method not only for determining thermodynamic properties like melting temperature and enthalpy of fusion but also for assessing purity based on the principle of melting point depression.[8][9][10][11]

When analyzing 3,9-Perylenedicarboxylic acid, a DSC scan would reveal its melting point (an endothermic event) and any subsequent exothermic decomposition. Comparing the measured melting point to that of a highly pure standard can provide a quantitative measure of sample purity.[9][11]

Plausible Thermal Degradation Pathways

While specific, peer-reviewed degradation mechanisms for 3,9-Perylenedicarboxylic acid are not extensively documented, we can deduce the most probable pathways based on fundamental chemical principles and data from related perylene compounds.

Primary Pathway: Decarboxylation

The most labile part of the molecule under thermal stress is the carboxylic acid functional group. The initial and most prominent degradation step is expected to be decarboxylation, where each -COOH group is eliminated as carbon dioxide (CO₂), leaving behind a perylene molecule.

Reaction: C₂₀H₁₀(COOH)₂ (s) → C₂₀H₁₂ (s) + 2CO₂ (g)

This process would be clearly observable in a TGA thermogram as a distinct mass loss corresponding to the two CO₂ molecules (a theoretical mass loss of ~25.9%). This step defines the upper limit of the processing temperature before the molecule begins to chemically change.

Caption: Proposed primary thermal degradation pathway via decarboxylation.

Secondary Pathway: Oxidative Degradation

If heating occurs in the presence of oxygen (e.g., in an TGA experiment run under air), degradation will be more complex and occur at lower temperatures. The electron-rich aromatic perylene core becomes susceptible to oxidation. This can lead to the formation of various oxygenated species, such as perylenequinones.[12] Further oxidation can lead to ring-opening and fragmentation, producing smaller aromatic compounds and ultimately carbon oxides.[12]

High-Temperature Core Fragmentation

Under an inert atmosphere, once decarboxylation is complete, the resulting perylene molecule is highly stable. However, at very high temperatures (typically exceeding 500°C for many PAHs), the energetic input becomes sufficient to break the strong carbon-carbon bonds within the aromatic core, leading to fragmentation into smaller volatile hydrocarbons and eventual carbonization.[7]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing the robust data required for confident assessment of thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss stages for 3,9-Perylenedicarboxylic acid.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature).

-

Sample Preparation: Place 5-10 mg of the finely ground 3,9-Perylenedicarboxylic acid sample into a clean, tared ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 K/min. A controlled heating rate is crucial for reproducible results.[13]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage mass loss for each distinct step and compare with theoretical values (e.g., ~25.9% for the loss of two CO₂ molecules).

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the 3,9-Perylenedicarboxylic acid sample into a clean aluminum DSC pan. Crimp the pan with a lid that has a pinhole to allow any evolved gases to escape.[13] Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate of 10 K/min through the melting and decomposition regions.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting. The extrapolated onset temperature of this peak is the melting point.[13]

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus).

-

Observe any broad, sharp, or irregular exothermic peaks at higher temperatures, which are indicative of decomposition.

-

Caption: A generalized workflow for comprehensive thermal characterization.

Conclusion

3,9-Perylenedicarboxylic acid possesses a high degree of intrinsic thermal stability conferred by its polycyclic aromatic core. Its thermal degradation profile is primarily dictated by the decarboxylation of its acid functional groups, a process that can be precisely characterized using Thermogravimetric Analysis. Differential Scanning Calorimetry complements this by providing crucial data on its melting behavior and purity. For professionals in materials science and drug development, a rigorous application of these analytical techniques is not merely a quality control measure; it is a foundational step in predicting material performance, optimizing processing parameters, and ensuring the integrity of the final product. Understanding these thermal limits is the key to unlocking the full potential of this versatile molecular building block.

References

- Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. (2025). Vertex AI Search.

- Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. (2025).

- Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. (2009). AKJournals.

- Differential scanning calorimetry to measure the purity of polycyclic arom

- Thermal Analysis of Parylene Thin Films for Barrier Layer Applic

- Thermogravimetric analysis (TGA) of the prepared dyes.

- Melting, Boiling and Vapor Pressure of 3 Polycyclic Arom

- Why 3,9-Perylenedicarboxylic Acid is Your Next Key Chemical Intermedi

- 3,9-perylenedicarboxylic acid. ChemBK.

- 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718. PubChem.

- 3,9-perylenedicarboxylic acid | 6364-19-8. ChemicalBook.

- 3,9-Perylenedicarboxylic acid. LookChem.

- Preparation and purification of some oxidation products of perylene. NBS Technical Note.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,9-perylenedicarboxylic acid | 6364-19-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3,9-Perylenedicarboxylic acid|lookchem [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-Depth Technical Guide to the Crystal Structure of 3,9-Perylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability, high quantum yields, and robust semiconductor properties. These characteristics make them pivotal in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Within this family, 3,9-perylenedicarboxylic acid (3,9-PDCA) presents a unique molecular architecture. The carboxylic acid functional groups at the 3 and 9 positions act as powerful directing groups for supramolecular assembly, promising novel solid-state structures governed by intricate intermolecular interactions. This guide provides a comprehensive analysis of the crystal structure of 3,9-PDCA. While a definitive single-crystal X-ray diffraction structure has yet to be deposited in publicly accessible crystallographic databases, this document synthesizes available data, leverages established principles of crystal engineering, and draws parallels with closely related, well-characterized perylene derivatives to build a robust model of its solid-state architecture. We will delve into the anticipated crystal packing, the critical role of hydrogen bonding and π-π stacking, and provide detailed experimental protocols for its synthesis and crystallization, thereby offering a foundational resource for researchers seeking to exploit the properties of this promising molecule.

Introduction: The Significance of 3,9-Perylenedicarboxylic Acid

3,9-Perylenedicarboxylic acid (3,9-PDCA) is a key chemical intermediate in the synthesis of a variety of functional dyes and pigments.[1] Its rigid, planar perylene core is responsible for its inherent thermal and photochemical stability, while the carboxylic acid groups provide sites for chemical modification and, crucially, for directing the self-assembly of molecules in the solid state. The precise arrangement of molecules in a crystal—the crystal structure—dictates the bulk properties of the material, including its electronic conductivity, optical properties, and even its solubility and bioavailability in pharmaceutical contexts.

Understanding the crystal structure of 3,9-PDCA is therefore not merely an academic exercise. For materials scientists, it is the key to unlocking its potential as an organic semiconductor. The degree of π-orbital overlap between adjacent perylene cores, a direct consequence of the crystal packing, determines the efficiency of charge transport. For drug development professionals, the intermolecular interactions, particularly hydrogen bonding, can inform the design of co-crystals with tailored physicochemical properties.

This guide will proceed by first establishing the fundamental molecular properties of 3,9-PDCA. We will then explore the principles of its synthesis and the critical step of crystallization. The core of this document will be a detailed exploration of its predicted crystal structure, grounded in the well-understood principles of hydrogen bonding in carboxylic acids and π-π stacking in polycyclic aromatic hydrocarbons. We will draw heavily on the known crystal structures of analogous perylene derivatives to provide a scientifically rigorous and insightful analysis.

Molecular Properties of 3,9-Perylenedicarboxylic Acid

A foundational understanding of the individual molecule is essential before delving into its collective behavior in a crystal lattice.

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₂O₄ | [2] |

| Molecular Weight | 340.33 g/mol | [2] |

| CAS Number | 6364-19-8 | [2] |

| Appearance | Dark red solid | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The molecule's structure, dominated by the large, electron-rich perylene core, suggests strong potential for π-π stacking interactions. The two carboxylic acid groups are capable of forming strong, directional hydrogen bonds, which are known to be primary drivers in the crystal engineering of organic molecules.[5]

Caption: Molecular structure of 3,9-Perylenedicarboxylic Acid.

Synthesis and Crystallization

The reliable synthesis of high-purity 3,9-PDCA is the prerequisite for obtaining single crystals suitable for X-ray diffraction. Several synthetic routes have been proposed, often starting from more readily available perylene derivatives.

Synthetic Pathways

One common approach involves the modification of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), a commercial chemical commodity.[6] A balanced partial decarboxylation can yield perylene dicarboxylic acid derivatives.[7] Alternative routes start from 3,9-dihalogenated perylenes, followed by cyanation and subsequent hydrolysis of the nitrile groups to carboxylic acids.[8]

Conceptual Synthetic Workflow:

Caption: A simplified workflow for the synthesis of 3,9-PDCA from PTCDA.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals of perylene derivatives can be challenging due to their low solubility in most common organic solvents. However, techniques such as slow evaporation, vapor deposition, and cooling of saturated solutions have proven effective.[9][10]

Protocol for Single Crystal Growth by Slow Evaporation:

-

Solvent Selection: Identify a solvent in which 3,9-PDCA has low but non-zero solubility. High-boiling point aromatic solvents like toluene or dichlorobenzene are potential candidates.

-

Preparation of a Saturated Solution: Add an excess of purified 3,9-PDCA powder to the chosen solvent in a clean glass vial. Heat the mixture gently while stirring to facilitate dissolution.

-

Hot Filtration: While hot, filter the saturated solution through a syringe filter (0.2 µm PTFE) into a clean vial to remove any undissolved solid impurities. This step is crucial to prevent unwanted nucleation.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped forceps. Wash them gently with a small amount of fresh, cold solvent and allow them to air dry.

The rationale behind this protocol is to maintain a state of minimal supersaturation for an extended period, which favors the growth of a small number of large, well-ordered crystals rather than the rapid precipitation of many small, imperfect crystallites.

The Crystal Structure of 3,9-Perylenedicarboxylic Acid: A Predictive Analysis

In the absence of a published experimental crystal structure, we can predict the key features of the solid-state packing of 3,9-PDCA by applying the well-established principles of supramolecular chemistry and by analogy to related compounds.

The Dominant Motif: The Carboxylic Acid Dimer

Aromatic carboxylic acids almost universally crystallize in a centrosymmetric dimer motif, where two molecules are held together by a pair of O-H···O hydrogen bonds.[5] This creates a highly stable, eight-membered ring structure known as an R²₂(8) motif. This interaction is one of the most robust and predictable in crystal engineering.[11]

Predicted Hydrogen Bonding in 3,9-PDCA:

Caption: The expected R²₂(8) hydrogen-bonded dimer motif in 3,9-PDCA.

This strong dimerization will effectively create larger, flatter supramolecular building blocks. The overall crystal structure will then be determined by how these dimers pack together.

Inter-Dimer Packing: The Role of π-π Stacking

The large, planar surfaces of the perylene cores are prime candidates for π-π stacking interactions. In many crystalline polycyclic aromatic hydrocarbons, molecules arrange in a herringbone or slipped-stack packing to maximize attractive van der Waals forces while minimizing repulsive interactions.[12]

For 3,9-PDCA, we can anticipate that the hydrogen-bonded dimers will stack in a way that promotes significant overlap of the perylene systems. The crystal structure of the closely related perylenetetracarboxylic dianhydride (PTCDA) provides a valuable model. PTCDA crystallizes in a herringbone arrangement with significant π-orbital overlap between adjacent molecules.[3]

Conceptual Model of Crystal Packing:

Caption: A conceptual model illustrating the hierarchical packing in crystalline 3,9-PDCA.

This hierarchical packing—strong hydrogen bonding in one dimension followed by π-π stacking in another—is a common feature in the crystal structures of functional organic materials and is anticipated to be the defining characteristic of solid-state 3,9-PDCA.

Spectroscopic and Physicochemical Characterization

While a full crystal structure provides the most detailed picture, other analytical techniques can offer valuable insights into the solid-state properties of 3,9-PDCA.

-

Powder X-ray Diffraction (PXRD): Even without single crystals, a PXRD pattern of a polycrystalline sample can provide information about the d-spacings of the crystal lattice. This "fingerprint" can be compared with patterns predicted from computational models to validate theoretical structures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational modes of the carboxylic acid groups are highly sensitive to their hydrogen-bonding environment. In a dimeric structure, the O-H stretching vibration is typically observed as a very broad band at lower wavenumbers (around 2500-3300 cm⁻¹), and the C=O stretching vibration is shifted to a lower frequency compared to the monomer.

-

UV-Visible and Fluorescence Spectroscopy: The electronic absorption and emission spectra of 3,9-PDCA in the solid state are expected to be red-shifted compared to its solution-state spectrum. This is due to the electronic coupling between adjacent perylene cores in the crystal lattice, a phenomenon known as Davydov splitting. The magnitude of this shift is directly related to the strength of the intermolecular electronic interactions and thus to the crystal packing.[13]

Conclusion and Future Outlook

3,9-Perylenedicarboxylic acid stands as a molecule of significant interest for the development of next-generation organic electronic materials. While its definitive crystal structure remains to be experimentally determined, this guide has established a robust, scientifically-grounded predictive model. We anticipate a structure dominated by strong O-H···O hydrogen bonds forming centrosymmetric dimers. These supramolecular units are then expected to self-assemble via π-π stacking interactions between the perylene cores, likely in a herringbone or slipped-stack arrangement.

The protocols for synthesis and crystallization provided herein offer a clear pathway for researchers to obtain the high-quality single crystals necessary for a definitive X-ray diffraction study. The successful elucidation of this structure will not only confirm the predictions made in this guide but will also enable a more precise correlation between the solid-state architecture and the material's optoelectronic properties. This will undoubtedly accelerate the rational design of new materials based on the 3,9-PDCA scaffold for a wide range of applications, from vibrant pigments to efficient organic semiconductors.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,9-Perylenedicarboxylic acid | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,9-perylenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3,4:9,10-Perylenetetracarboxylic dianhydride (PTCDA) by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectroscopic characterization of novel polycyclic aromatic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3,9-Perylenedicarboxylic acid from perylene-3,4,9,10-tetracarboxylic dianhydride

Introduction: Navigating the Selective Decarboxylation of Perylene Anhydrides

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is a robust and widely available organic semiconductor and pigment precursor.[1] Its fully conjugated aromatic core makes it a foundational building block for a class of high-performance materials known as rylene dyes.[1] While the four carboxylic acid groups of PTCDA offer multiple reaction sites, achieving selective functionalization is a significant synthetic challenge. This application note provides a detailed protocol for the selective partial decarboxylation of PTCDA to yield 3,9-perylenedicarboxylic acid.

This transformation is of high value to researchers in materials science and drug development. 3,9-Perylenedicarboxylic acid serves as a crucial bifunctional intermediate, retaining the desirable photophysical properties of the perylene core while providing two specific points for further chemical elaboration.[] This allows for the construction of complex architectures, such as novel polymers, photosensitizers, or linker-payload conjugates for targeted therapeutics. The protocol described herein utilizes a hydrothermal method with a strong base to precisely remove the carboxyl groups at the 4 and 10 positions, a process driven by thermodynamics under high-temperature and high-pressure conditions.

Reaction Mechanism and Rationale

The conversion of perylene-3,4,9,10-tetracarboxylic dianhydride to 3,9-perylenedicarboxylic acid is a base-catalyzed, selective double decarboxylation reaction. The process is typically performed in an aqueous solution of a strong base, such as potassium hydroxide, under hydrothermal conditions within a sealed autoclave.

The proposed mechanism involves several key steps:

-

Hydrolysis: The anhydride groups of PTCDA are first hydrolyzed by the hydroxide ions (OH⁻) to open the rings, forming the potassium salt of perylene-3,4,9,10-tetracarboxylic acid.

-

Decarboxylation: At elevated temperatures and pressures (e.g., 200°C), the molecule undergoes decarboxylation. The loss of carbon dioxide is facilitated by the formation of a transient carbanion on the perylene core, which is subsequently protonated by water. Theoretical studies on similar aromatic systems suggest that the reaction proceeds via a carboxylate complex.[3][4] The high pressure within the autoclave helps to maintain the water in a liquid state above its normal boiling point, creating a medium that promotes the reaction, while the elevated temperature provides the necessary activation energy for the C-C bond cleavage.

-

Selective Loss: The selectivity for the 3,9-dicarboxylic acid product over other isomers is dictated by the electronic and steric environment of the four carboxyl groups. The carboxyl groups at the 4 and 10 positions are sterically more hindered, and their removal leads to a thermodynamically more stable product.

The overall transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of 3,9-perylenedicarboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective decarboxylation of PTCDA.[5]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | ≥98% | Sigma-Aldrich | CAS: 128-69-8 |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Handle with care; highly corrosive. |

| Hydrochloric Acid (HCl) | 10% Aqueous Solution | VWR | Prepare by diluting concentrated HCl. |

| Sodium Chloride (NaCl) | ACS Reagent | VWR | For preparing a saturated wash solution. |

| Deionized Water | Type II or better | - | Used as the reaction solvent and for washes. |

| Equipment | |||

| High-Pressure Autoclave Reactor | - | Parr Instrument | Must be rated for >200°C and >0.3 MPa. |

| Magnetic Stir Plate with Heating | - | IKA | |

| pH Meter or pH indicator strips | - | - | For precise pH adjustments. |

| Büchner Funnel and Filter Flask | - | - | For vacuum filtration. |

| Vacuum Oven | - | - | For drying the final product. |

Step-by-Step Synthesis Workflow

The experimental workflow is divided into three main stages: reaction, purification, and isolation.

Caption: Step-by-step workflow for the synthesis and purification process.

Procedure:

-

Reaction Setup:

-

Hydrothermal Decarboxylation:

-

Transfer the resulting dark reaction solution into a high-pressure autoclave.

-

Seal the autoclave and slowly heat the contents to 200°C. The internal pressure will rise to approximately 0.2-0.3 MPa.

-

Maintain the reaction at 200°C for 20 hours with stirring.[5]

-

After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature before venting and opening.

-

-

Purification and Isolation:

-

First pH Adjustment: Carefully adjust the pH of the cooled reaction solution to between 8 and 9 using a 10% hydrochloric acid solution. This step helps to precipitate unreacted starting material and over-decarboxylated byproducts, which are less soluble under these conditions.

-

First Filtration: Filter the solution via vacuum filtration to remove any precipitated solids. The desired product remains in the filtrate as its potassium salt.

-

Second pH Adjustment (Product Precipitation): Transfer the filtrate to a clean beaker and continue to add 10% hydrochloric acid solution with stirring until the pH reaches 2-3. A large amount of solid should precipitate.[5]

-

Second Filtration: Collect the precipitated product by vacuum filtration.

-

Washing: Wash the filter cake twice with 200 mL portions of a saturated sodium chloride solution. This wash helps to remove excess acid and inorganic salts.

-

Drying: Dry the final product in a vacuum oven at 80-100°C to a constant weight. A typical yield is approximately 31 g.[5]

-

Expected Results and Characterization

The final product, 3,9-perylenedicarboxylic acid (CAS 6364-19-8), should be obtained as a solid.[6] For definitive structural confirmation, the following characterization techniques are recommended.

| Parameter | Expected Result |

| Appearance | Red to brown solid |

| Yield | ~85-90% (based on reported values)[5] |

| Molecular Formula | C₂₂H₁₂O₄[6] |

| Molecular Weight | 340.33 g/mol [6] |

| ¹H NMR | In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show a complex pattern of aromatic protons on the perylene core, distinct from the more symmetrical starting material. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>12 ppm). Characterization of similar perylene derivatives shows distinct signals for protons on the perylene core.[7] |

| Mass Spectrometry | ESI-MS (negative mode) should show a prominent peak at m/z = 339.06 [M-H]⁻. |

Safety and Troubleshooting

-

High-Pressure Operations: The use of an autoclave requires proper training. Ensure the equipment is rated for the temperatures and pressures described and follow all manufacturer safety guidelines. Never exceed the maximum rated pressure or temperature.

-

Corrosive Reagents: Potassium hydroxide and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform all manipulations in a well-ventilated fume hood.

-

Troubleshooting - Low Yield:

-

Incomplete Reaction: Ensure the reaction temperature and time were maintained. Insufficient heat or time will lead to a large recovery of starting material.

-